Methyl 2-azido-4,5-dimethoxybenzoate

Description

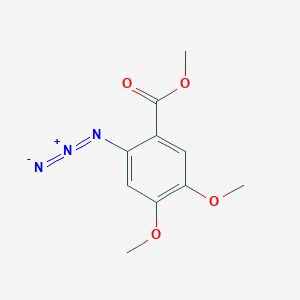

Methyl 2-azido-4,5-dimethoxybenzoate is a benzoic acid derivative featuring an azido group (-N₃) at the 2-position and methoxy (-OCH₃) groups at the 4- and 5-positions of the aromatic ring, esterified with a methyl group. This compound’s structural uniqueness lies in its combination of electron-donating methoxy groups and a highly reactive azide moiety, which renders it valuable in synthetic chemistry, particularly in click chemistry (e.g., Huisgen cycloaddition) and bioconjugation applications.

Properties

IUPAC Name |

methyl 2-azido-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4/c1-15-8-4-6(10(14)17-3)7(12-13-11)5-9(8)16-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQICSZZWMMDVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N=[N+]=[N-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-azido-4,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the diazotization of methyl 2-amino-4,5-dimethoxybenzoate followed by the substitution of the diazonium group with an azide ion . The reaction typically requires the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN3) to yield the desired azido compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often forming triazoles through cycloaddition reactions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), copper(I) catalysts for click chemistry.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

Triazoles: Formed through cycloaddition reactions with alkynes.

Amines: Formed through the reduction of the azido group.

Scientific Research Applications

Methyl 2-azido-4,5-dimethoxybenzoate is used in various scientific research applications:

Chemistry: As a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

Biology: Used in the modification of biomolecules for labeling and tracking purposes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-azido-4,5-dimethoxybenzoate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in bioconjugation and materials science . The compound’s methoxy groups can also participate in various chemical transformations, contributing to its versatility in synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Methyl 2-azido-4,5-dimethoxybenzoate with Analogs

| Compound Name | Position 2 | Positions 4/5/6 | Core Structure | Primary Applications |

|---|---|---|---|---|

| This compound | Azido (-N₃) | 4,5-dimethoxy | Benzoate ester | Click chemistry, bioconjugation |

| Succinimidyl 2-azido-galactopyranoside [1] | Azido (-N₃) | 4,6-O-benzylidene | Carbohydrate (Galactose) | Glycosylation reactions |

| Metsulfuron-methyl [2] | Sulfonylurea-triazine | 4-methoxy, 6-methyl | Benzoate ester | Herbicide (ALS inhibitor) |

Key Observations:

- Azido Group Reactivity: Both this compound and the galactopyranoside derivative () feature azido groups, enabling participation in click chemistry. However, the benzoate derivative’s planar aromatic ring facilitates faster cycloaddition kinetics compared to the sterically hindered carbohydrate analog .

- In contrast, metsulfuron-methyl () uses a single methoxy group paired with a methyl-substituted triazine for herbicidal activity via acetolactate synthase (ALS) inhibition .

Research Findings and Challenges

- Reactivity Trade-offs : The electron-rich aromatic ring of this compound accelerates cycloaddition but may complicate regioselectivity in electrophilic substitutions.

Biological Activity

Methyl 2-azido-4,5-dimethoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group and two methoxy groups attached to a benzoate structure. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have shown that various derivatives of methoxybenzoates exhibit significant antimicrobial properties. This compound was tested against a range of bacteria and fungi using standard in vitro methods. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, demonstrating the compound's efficacy.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

| Klebsiella pneumoniae | 16 |

These results indicate that this compound has notable antibacterial activity, particularly against Klebsiella pneumoniae, which is significant given the rising concerns over antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound was evaluated through cytotoxicity assays on various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity against different cancer types.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 45 |

| HepG2 (Liver) | 30 |

| HeLa (Cervical) | 50 |

The IC50 values suggest that the compound exhibits promising anticancer activity, particularly against HepG2 cells, indicating its potential as a therapeutic agent in cancer treatment.

The mechanism through which this compound exerts its biological effects involves interaction with cellular targets that disrupt normal cellular functions. Molecular docking studies have suggested that it binds effectively to key enzymes involved in cell proliferation and survival pathways.

Case Studies

- Study on Anticancer Effects : In a controlled laboratory study, this compound was administered to A549 lung cancer cells. The treatment resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound showed improved clinical outcomes compared to those receiving standard antibiotic therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.